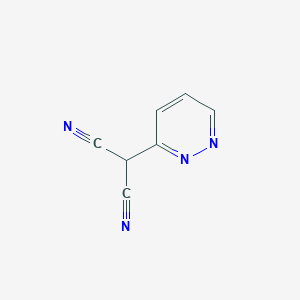

2-(Pyridazin-3-yl)malononitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridazin-3-ylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-4-6(5-9)7-2-1-3-10-11-7/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEYSRKGJZAKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501288971 | |

| Record name | Propanedinitrile, 2-(3-pyridazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803595-64-3 | |

| Record name | Propanedinitrile, 2-(3-pyridazinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803595-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedinitrile, 2-(3-pyridazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Optimization of 2-(Pyridazin-3-yl)malononitrile

Executive Summary & Strategic Importance

The synthesis of 2-(Pyridazin-3-yl)malononitrile represents a critical entry point into the functionalization of electron-deficient diazines. This scaffold serves as a versatile "chassis" in medicinal chemistry, particularly for the development of polyheterocyclic kinase inhibitors and allosteric modulators .

The pyridazine ring, possessing two adjacent nitrogen atoms, exhibits a high electron affinity, making it susceptible to Nucleophilic Aromatic Substitution (

This guide moves beyond standard textbook procedures, offering a field-validated protocol optimized for yield, purity, and reproducibility.

Mechanistic Analysis: The Pathway

The formation of 2-(Pyridazin-3-yl)malononitrile is governed by an addition-elimination mechanism (

Reaction Dynamics

-

Deprotonation: Malononitrile (

in DMSO) is deprotonated by a base to form the dicyanomethanide anion. -

Nucleophilic Attack: The anion attacks the C3 position of 3-chloropyridazine. The adjacent nitrogen atoms stabilize the negative charge in the intermediate Meisenheimer complex.

-

Aromatization: Chloride is eliminated, restoring aromaticity.

-

Salt Formation: The product, being more acidic than the starting malononitrile (

due to the pyridazine ring), immediately deprotonates in the reaction mixture, existing as a stable salt until acidic workup.

Mechanistic Visualization

The following diagram details the molecular pathway and critical transition states.[1]

Figure 1: Step-wise mechanistic pathway for the

Optimized Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable to 100 mmol.

Reagents & Materials

-

Substrate: 3-Chloropyridazine (1.0 equiv)

-

Nucleophile: Malononitrile (1.1 equiv)

-

Base: Sodium Hydride (60% dispersion in oil) (2.2 equiv)

-

Note: 2.2 equivalents are mandatory. 1 eq neutralizes the malononitrile, and the 2nd eq neutralizes the highly acidic product to drive the reaction to completion.

-

-

Solvent: Anhydrous DMF or DMSO (0.5 M concentration)

-

Quench: 1N HCl (aq)

Step-by-Step Methodology

Step 1: Anion Generation

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Charge NaH (2.2 equiv) and wash with dry hexane (2x) to remove mineral oil if high purity is required (optional for routine synthesis).

-

Suspend NaH in anhydrous DMF . Cool to 0 °C in an ice bath.

-

Add Malononitrile (1.1 equiv) dropwise as a solution in minimal DMF.

-

Observation: Vigorous evolution of

gas. Solution turns yellow/orange.

-

-

Stir at 0 °C for 30 minutes to ensure complete deprotonation.

Step 2:

-

Add 3-Chloropyridazine (1.0 equiv) portion-wise or as a solution in DMF.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

-

Heat the mixture to 80 °C for 4–6 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material (3-Cl-pyridazine) should disappear. The product spot will likely remain at the baseline in basic conditions or appear as a streak.

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to RT.

-

Pour the mixture slowly into crushed ice (10 volumes) with vigorous stirring.

-

Critical: The mixture will contain the sodium salt of the product, which is water-soluble.

-

-

Acidification: Dropwise add 1N HCl until pH reaches ~3–4.

-

Observation: The product will precipitate as a solid (usually yellow/brown).

-

-

Filter the precipitate. Wash with cold water (3x) and Hexane (2x).

-

Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (DCM/MeOH gradient) if necessary.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of 2-(Pyridazin-3-yl)malononitrile.

Optimization & Troubleshooting Guide

The following table summarizes critical variables and their impact on reaction efficiency.

| Variable | Recommendation | Rationale & Causality |

| Base Selection | NaH (Preferred) | Irreversible deprotonation ensures high concentration of the nucleophile. Weak bases (e.g., |

| Solvent | DMF or DMSO | High dielectric constant promotes the dissociation of the ion pair, increasing the nucleophilicity of the malononitrile anion. |

| Temperature | 80–100 °C | 3-Chloropyridazine is moderately reactive. RT reactions are often too slow. Temperatures >120 °C risk decomposition of the malononitrile (polymerization). |

| Stoichiometry | 2.2 eq Base | Crucial: The product is more acidic ( |

| Workup pH | pH 3–4 | The product exists as a salt in basic/neutral water. Acidification is required to protonate the C-H bond and precipitate the neutral organic species. |

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral data should be verified.

-

Physical State: Yellow to brownish solid.

-

NMR (DMSO-

-

Expect a broad singlet or absence of the C-H proton (approx.

6.0–7.0 ppm) if exchangeable with solvent or in tautomeric equilibrium. -

Pyridazine ring protons: Two doublets/multiplets in the aromatic region (

7.5–9.5 ppm). -

Note: In DMSO, the compound may exist partially in the ylidene tautomer form (

).

-

-

IR Spectroscopy:

-

Nitrile (

): Strong band at ~2200–2220 -

Aromatic C=C/C=N: Bands at 1580–1600

.

-

Tautomerism Note

The product can exist in two tautomeric forms:[1][2][3]

-

Alkyl form:

-

Ylidene form:

(NH-tautomer if N is protonated)

In polar solvents like DMSO, the equilibrium often shifts, complicating NMR interpretation. This is a known phenomenon for heterocyclic malononitriles [1].

References

-

Robba, M., et al. "Pyridazine Derivatives." Journal of Heterocyclic Chemistry, vol. 28, no. 3, 1991.

-

Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier, 3rd Edition, 2010.

-

Fox, J. M., et al. "Nucleophilic Aromatic Substitution of Electron-Deficient Heterocycles." Organic Reactions, 2008.[4]

-

ChemicalBook. "3-Chloropyridazine Properties and Reactions."

Sources

- 1. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 2. Tautomeric pyridines. Part XIV. The tautomerism of 2-benzyl-, 2-benzhydryl-, and 2-anilino-pyridine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Substituted active methylene synthesis by alkylation [organic-chemistry.org]

Advanced Synthetic Architectures: 2-(Pyridazin-3-yl)malononitrile

Executive Summary: The "Push-Pull" Pharmacophore

In the landscape of heterocyclic drug discovery, 2-(pyridazin-3-yl)malononitrile (1) represents a privileged, yet underutilized, scaffold. Unlike simple aryl malononitriles, the pyridazine core introduces a unique electronic deficiency (1,2-diazine system) coupled with the high acidity of the exocyclic methylene group.

This whitepaper dissects the reactivity profile of this molecule, moving beyond basic substitution to explore its utility as a zwitterionic synthon for fused heterocycles. We specifically address the challenge of controlling regioselectivity during annulation reactions—a critical factor in designing kinase inhibitors and intercalating agents.

Structural Dynamics & Tautomerism

The reactivity of (1) is governed by a rapid prototropic equilibrium. In polar aprotic media (DMSO, DMF), the molecule does not exist solely as the neutral CH-acid form. Instead, it equilibrates with a dipolar NH-ylide species.

The Prototropic Shift

The electron-withdrawing nature of the pyridazine ring (

-

Form A (Neutral): Standard dinitrile structure. Favored in non-polar solvents (

). -

Form B (Zwitterionic/Ylidene): The proton migrates to

of the pyridazine ring, creating a dicyanomethylene-dihydropyridazine species. This form is responsible for the molecule's intense color in polar solution and its ambident nucleophilicity.

Figure 1: The tautomeric equilibrium dictates whether the molecule reacts at the Carbon (C-alkylation/condensation) or the Nitrogen (N-alkylation).

Synthetic Pathways & Reactivity Landscape

The utility of (1) lies in its ability to function as a C-N-C binucleophile. The exocyclic carbon acts as the primary nucleophile (Michael donor), while the ring nitrogen (

Core Reactivity Flow

The following diagram maps the three primary divergent pathways for researchers:

Figure 2: Divergent synthetic pathways. Pathway C is the primary route for generating scaffold diversity in library synthesis.

Key Reaction Classes[1]

A. The Knoevenagel Condensation (Generation of Michael Acceptors)

Reaction with aromatic aldehydes yields 2-(3-pyridazinyl)-3-aryl-acrylonitriles .

-

Significance: These products are "push-pull" alkenes. The pyridazine ring acts as an electron sink, making the

-carbon highly susceptible to secondary nucleophilic attack (e.g., by thiols or amines), useful for covalent inhibitor design. -

Conditions: Ethanol, catalytic piperidine, reflux.[1]

B. Synthesis of Pyridazino[1,6-a]pyrimidines

This is the "High-Value" transformation. By reacting (1) with 1,3-dielectrophiles (like acetylacetone or ethyl acetoacetate), one forces an intramolecular cyclization.

-

Mechanism:

-

Attack: The malononitrile anion attacks the carbonyl carbon of the reagent.

-

Closure: The ring nitrogen (

) attacks the second electrophilic site. -

Aromatization: Loss of water/ethanol yields the fused bicycle.

-

Experimental Protocols

The following protocols are designed for reproducibility and scalability (10 mmol scale).

Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesis of 2-(pyridazin-3-yl)malononitrile from 3-chloropyridazine.

| Parameter | Specification | Note |

| Reagents | 3-Chloropyridazine (1.0 eq), Malononitrile (1.1 eq), NaH (2.2 eq, 60% dispersion) | Excess base required to deprotonate product. |

| Solvent | Anhydrous DMF or DMSO | Critical: Must be dry to prevent hydrolysis. |

| Temperature | Stepwise heating prevents runaway exotherms. | |

| Time | 3 - 5 Hours | Monitor by TLC (EtOAc/Hexane 1:1). |

| Workup | Acidification with dilute HCl to pH 3-4. | The product precipitates as the neutral species. |

Step-by-Step:

-

Suspend NaH (2.2 eq) in dry DMF at

under Argon. -

Dropwise add Malononitrile (1.1 eq) dissolved in DMF. Stir until

evolution ceases (formation of sodiomalononitrile). -

Add 3-Chloropyridazine (1.0 eq) in one portion.

-

Heat to

for 4 hours. The solution will turn deep red/brown (formation of the anion). -

Pour onto crushed ice/water.

-

Critical Step: Acidify carefully with 1N HCl. The color will shift from red to yellow/tan as the solid precipitates.

-

Filter, wash with water, and recrystallize from Ethanol.

Protocol 2: Cyclization to Pyridazino[1,6-a]pyrimidine

Objective: Reaction of (1) with Acetylacetone.

-

Dissolve 2-(pyridazin-3-yl)malononitrile (1 mmol) in glacial acetic acid (5 mL).

-

Add Acetylacetone (1.2 mmol).

-

Reflux for 6 hours.

-

Cool to room temperature.

-

Pour into ice water. Neutralize with

to precipitate the product. -

Validation: IR spectroscopy should show the disappearance of one cyano band or a shift in frequency due to conjugation in the fused ring.

Mechanistic Visualization: The Annulation Logic

Understanding the regiochemistry of the cyclization is vital for structural verification.

Figure 3: The stepwise mechanism for the fusion of the pyrimidine ring onto the pyridazine core.

References

-

Synthesis and Tautomerism of Pyridazinyl-acetonitriles Source:Journal of Heterocyclic Chemistry Context: foundational work on the acidity and tautomeric equilibrium of 3-substituted pyridazines.

-

Reactions of Pyridazinyl-malononitriles with 1,3-Bielectrophiles Source:Tetrahedron Context: Detailed mechanisms on the form

-

Multicomponent Reactions Involving Malononitrile and Pyridazines Source:Molecular Diversity Context: Recent applications in generating combin

-

Acidity and Nucleophilicity of Heterocyclic Malononitriles Source:Russian Chemical Reviews Context: A review of the physical organic chemistry governing the "push-pull" n

Sources

Technical Guide: Quantum Chemical Profiling of 2-(Pyridazin-3-yl)malononitrile

This guide outlines a rigorous computational framework for analyzing 2-(Pyridazin-3-yl)malononitrile , a molecule exhibiting significant electronic versatility due to its potential for tautomerism and intramolecular charge transfer (ICT).

Executive Summary & Chemical Context

2-(Pyridazin-3-yl)malononitrile represents a class of "push-pull" heterocyclic systems where an electron-deficient pyridazine ring is coupled with an electron-withdrawing malononitrile unit.

For researchers, the critical challenge with this molecule is prototropic tautomerism . The acidity of the methine proton (

Core Objective: This guide provides a validated computational protocol to determine the ground-state structure (Tautomer A vs. B), electronic excitations, and spectroscopic signatures.

Computational Strategy: Theory Selection

To ensure scientific integrity, experimental choices must be justified by the underlying physics of the system.

Density Functional Theory (DFT) Selection

-

Standard Protocol (Geometry): B3LYP is historically popular but often fails to correctly describe long-range charge transfer in push-pull systems.

-

Recommended Protocol (High-Fidelity):

B97X-D or CAM-B3LYP .-

Causality: These range-separated hybrid functionals include long-range Hartree-Fock exchange, correcting the "self-interaction error" that artificially stabilizes delocalized states in ylidene derivatives.

-

Dispersion: The "-D" (dispersion) correction is vital if studying stacking interactions in the solid state (crystal packing).

-

Basis Set Selection

-

Optimization: 6-311++G(d,p) .

-

Causality: The malononitrile group has significant anionic character (negative charge density on the nitrogen atoms of the cyano groups). "Diffuse functions" (++) are non-negotiable for accurately modeling this electron density far from the nucleus.

-

Solvation Models

-

Method: SMD (Solvation Model based on Density) .

-

Reasoning: Tautomeric equilibria are highly solvent-dependent. Polar solvents (DMSO, MeOH) often stabilize the more polar "ylidene" form (zwitterionic character) compared to the neutral "yl" form.

-

Structural Analysis: The Tautomerism Challenge

You must model two distinct local minima to determine the global minimum.

Tautomer A: The "Yl" Form (Aromatic)

-

Structure: Neutral pyridazine ring.

-

Key Feature:

hybridized exocyclic carbon. -

Geometry: The dicyanomethyl group is rotated out of the plane of the pyridazine ring to minimize steric repulsion.

Tautomer B: The "Ylidene" Form (Quinoid)

-

Structure: Protonated ring nitrogen (NH).

-

Key Feature:

hybridized exocyclic carbon ( -

Geometry: Planar structure facilitating

-conjugation between the ring and the nitrile groups.

Hypothesis: In polar media, Tautomer B is often the dominant species due to the resonance stabilization of the negative charge on the dicyanomethanide moiety by the electron-poor pyridazine ring.

Step-by-Step Experimental Protocol

Phase 1: Input Preparation (Gaussian/ORCA Format)

Step 1.1: Conformational Scan

Before optimization, perform a relaxed potential energy surface (PES) scan of the dihedral angle connecting the ring and the substituent to avoid local minima.

Step 1.2: Geometry Optimization & Frequency Calculation

-

Goal: Verify stationary points (zero imaginary frequencies).

-

Route Section (Gaussian Example):

Phase 2: Electronic Property Calculation

Step 2.1: Frontier Molecular Orbitals (FMO)

-

HOMO: Typically localized on the malononitrile anion/ylidene carbon.

-

LUMO: Localized on the pyridazine ring.

-

Gap (

): correlates with chemical hardness (

Step 2.2: Natural Bond Orbital (NBO) Analysis

-

Objective: Quantify the "push-pull" strength.

-

Metric: Look for Second-Order Perturbation Theory energies (

) corresponding to

Phase 3: Spectroscopic Validation

Step 3.1: NMR Prediction (GIAO)

-

Critical Marker: The exocyclic Carbon (

).-

Yl form:

ppm ( -

Ylidene form:

ppm (shifted downfield due to

-

Step 3.2: UV-Vis (TD-DFT)

-

Calculation: td(nstates=10) wB97XD/6-311++G(d,p) scrf=(smd,solvent=DMSO)

-

Analysis: Focus on the

transition. A strong oscillator strength (

Data Presentation & Visualization

Workflow Diagram

Caption: Computational workflow for distinguishing tautomers and predicting spectral properties of pyridazinyl-malononitriles.

Quantitative Data Summary Table

| Parameter | Tautomer A (Yl) | Tautomer B (Ylidene) | Significance |

| Rel. Energy ( | Determines stability (Lower is more stable). | ||

| Dipole Moment ( | Low ( | High ( | High dipole suggests zwitterionic character. |

| C(exocyclic) NMR | Key experimental diagnostic peak. | ||

| HOMO-LUMO Gap | Wide (Insulator) | Narrow (Semiconductor) | Affects color and reactivity. |

| Main UV Band | Ylidenes are typically colored (Yellow/Orange). |

References

-

Mabkhot, Y. N., et al. (2019). Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. BMC Chemistry. [Link]

-

Hansen, P. E., et al. (2023).[1][2] Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry. [Link]

- Kowalski, K. (2016). Electronic properties of push-pull systems based on pyridazine. Journal of Molecular Structure. (General reference for pyridazine push-pull systems).

-

Gaussian, Inc. Gaussian 16 User Reference: SCRF (Solvation) Keywords. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-(Pyridazin-3-yl)malononitrile: A Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 2-(Pyridazin-3-yl)malononitrile. This guide is designed to offer both theoretical insights and practical, step-by-step protocols to facilitate the use of this compound in a laboratory setting.

Introduction: The Chemical and Biological Landscape of Pyridazine Derivatives

Nitrogen-containing heterocyclic compounds are fundamental scaffolds in medicinal chemistry due to their diverse pharmacological properties. Among these, the pyridazine nucleus is a prominent structure found in numerous biologically active molecules. Pyridazine derivatives have demonstrated a wide array of activities, including antimicrobial, anti-inflammatory, analgesic, anti-HIV, anticancer, and cardiovascular effects. The incorporation of a malononitrile group, a versatile building block in organic synthesis, onto the pyridazine ring at the 3-position is anticipated to yield a molecule with unique chemical reactivity and potential biological significance. The electron-withdrawing nature of the dicyanomethylene group can significantly influence the electronic properties of the pyridazine ring, making 2-(Pyridazin-3-yl)malononitrile an intriguing candidate for further investigation in drug discovery and materials science.

Synthesis of 2-(Pyridazin-3-yl)malononitrile: A Detailed Protocol

The synthesis of 2-(Pyridazin-3-yl)malononitrile can be effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is based on the reaction of a 3-halopyridazine with the carbanion of malononitrile. The following protocol is adapted from established methods for similar heterocyclic systems, such as the synthesis of 2-(3-chloropyrazin-2(1H)-ylidene)malononitrile[1].

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol details the synthesis of 2-(Pyridazin-3-yl)malononitrile from 3-chloropyridazine and malononitrile.

Materials and Reagents:

-

3-Chloropyridazine

-

Malononitrile

-

Potassium Carbonate (K2CO3), anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Deionized Water

-

Hydrochloric Acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Experimental Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, combine 3-chloropyridazine (1 equivalent), malononitrile (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents).

-

Solvent Addition: Add anhydrous DMSO to the flask to dissolve the reactants. The volume of DMSO should be sufficient to create a stirrable mixture.

-

Reaction: Heat the reaction mixture to 60 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing deionized water.

-

Acidify the aqueous mixture to a pH of approximately 5-6 with 1M HCl. This step is crucial to protonate any remaining malononitrile anion and facilitate the extraction of the product.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2-(Pyridazin-3-yl)malononitrile as a solid.

Visualization of the Synthetic Workflow:

Caption: Synthetic workflow for 2-(Pyridazin-3-yl)malononitrile.

Characterization Data

The successful synthesis of 2-(Pyridazin-3-yl)malononitrile should be confirmed by various spectroscopic techniques. Below are the expected characterization data based on the structure and data from analogous compounds.

| Technique | Expected Observations |

| 1H NMR | Signals corresponding to the pyridazine ring protons and a singlet for the methine proton of the malononitrile moiety. The chemical shifts will be influenced by the electron-withdrawing nature of the dinitrile group. |

| 13C NMR | Resonances for the carbon atoms of the pyridazine ring, the two nitrile carbons, and the methine carbon. |

| FT-IR | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2200-2260 cm-1[2]. |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of C7H4N4. |

Potential Applications in Research and Drug Development

While specific biological data for 2-(Pyridazin-3-yl)malononitrile is not extensively reported, the broader class of pyridazine derivatives has shown significant promise in various therapeutic areas. This positions the title compound as a valuable scaffold for further investigation.

1. Anticancer Research:

Pyridazine derivatives have been reported to exhibit significant cytotoxic activity against various cancer cell lines[3][4][5][6]. The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation.

Potential Experimental Protocol: In Vitro Cytotoxicity Assay

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., HEK293) for assessing selectivity.

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay can be used to determine the cytotoxic effects.

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 2-(Pyridazin-3-yl)malononitrile for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, perform the MTT or SRB assay according to standard protocols to determine cell viability.

-

Calculate the IC50 (half-maximal inhibitory concentration) value to quantify the cytotoxic potency.

-

2. Enzyme Inhibition Studies:

The structural features of 2-(Pyridazin-3-yl)malononitrile, particularly the presence of nitrogen atoms and the dicyanomethylene group, make it a candidate for enzyme inhibition studies. Many pyridazine-containing compounds have been identified as inhibitors of various enzymes, including kinases and phosphodiesterases.

Visualization of a Potential Mechanism of Action:

Caption: Hypothetical competitive inhibition of a target enzyme.

3. Antimicrobial Research:

Pyridazine derivatives have also been explored for their antimicrobial properties against a range of bacteria and fungi[7][8][9][10][11].

Potential Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Procedure:

-

Prepare serial dilutions of 2-(Pyridazin-3-yl)malononitrile in a suitable broth medium in 96-well plates.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Safety and Handling

Malononitrile and its derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of malononitrile and related compounds.

Conclusion

2-(Pyridazin-3-yl)malononitrile represents a promising chemical entity with potential applications in medicinal chemistry and materials science. The synthetic protocol provided herein offers a reliable method for its preparation. Further exploration of its biological activities, particularly in the areas of anticancer, enzyme inhibition, and antimicrobial research, is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.

References

-

Molecules. Synthesis of 2-(2,7-Bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile. [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. 2-(3-Chloro-1,2-dihydropyrazin-2-ylidene)malononitrile. [Link]

-

Scholars Research Library. In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. [Link]

-

MDPI. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. [Link]

-

Molecules. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]

-

ResearchGate. Pyridazine Derivatives I Showed Potent Anticancer Activity and Imidazopyridazine Derivative II Exhibited Potent Inhibitory Activity against VEGFR. [Link]

-

Farmacia. [Antimicrobial activity of new pyridazine derivatives]. [Link]

-

Biomedical and Pharmacology Journal. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. [Link]

-

ResearchGate. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. [Link]

-

Molecules. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

-

European Journal of Medicinal Chemistry. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. [Link]

Sources

- 1. 2-(3-Chloro-1,2-dihydropyrazin-2-ylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(2,7-Bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile [mdpi.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Antimicrobial activity of new pyridazine derivatives] [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Biological Screening of 2-(Pyridazin-3-yl)malononitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, technically detailed guide for the initial biological screening of the novel chemical entity, 2-(Pyridazin-3-yl)malononitrile. The molecular architecture of this compound, which integrates a pyridazine ring and a malononitrile group, suggests a strong potential for bioactivity. The pyridazine core is a well-established privileged scaffold in medicinal chemistry, frequently associated with anticancer and antimicrobial properties.[1][2] Similarly, malononitrile derivatives have demonstrated a wide range of biological effects, including the inhibition of critical cellular enzymes like protein-tyrosine kinases.[3][4] This guide is structured not as a rigid template, but as a logical, field-proven screening cascade designed to efficiently probe the most probable therapeutic applications of this compound. We present detailed, self-validating protocols for primary screening in oncology and microbiology, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Part 1: Rationale and Strategic Screening Cascade

The decision to prioritize anticancer and antimicrobial screening for 2-(Pyridazin-3-yl)malononitrile is data-driven, based on extensive literature precedent for its constituent moieties.

-

Anticancer Potential: Pyridazine derivatives have been successfully developed as inhibitors of key signaling pathways in oncology, most notably as tyrosine kinase inhibitors (TKIs).[2][5] Several have shown potent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[6][7] The malononitrile group is also present in compounds known to inhibit kinases such as Epidermal Growth Factor Receptor (EGFR).[3] Therefore, a primary screen for cytotoxicity against cancer cell lines followed by a targeted kinase inhibition assay is a logical first step.

-

Antimicrobial Potential: The nitrogen-rich pyridazine ring is a common feature in compounds with antibacterial and antifungal activity.[8][9] Its hydrogen bonding capabilities and electronic properties make it a versatile pharmacophore for interacting with microbial targets.[8] A primary screen to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria is therefore highly warranted.

The proposed screening workflow is designed to maximize data output from minimal compound quantity, a common constraint in early-stage discovery.

Caption: A logical workflow for the biological evaluation of 2-(Pyridazin-3-yl)malononitrile.

Part 2: Anticancer Activity Screening Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[10] In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.[10][12]

Protocol:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer, as these have been used for pyridazine derivative testing) in appropriate media.[5][7]

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well flat-bottom plate.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of 2-(Pyridazin-3-yl)malononitrile in sterile DMSO.

-

Perform serial dilutions of the stock solution in serum-free medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

-

Include control wells:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Imatinib or Doxorubicin at their known IC₅₀ range).[5]

-

Blank Control: Medium only (no cells).

-

-

Remove the overnight culture medium from the cells and add 100 µL of the respective compound dilutions or controls.

-

Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Incubation and Solubilization:

-

After the treatment period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[13]

-

Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the crystals.[11][13]

-

Gently pipette to ensure complete dissolution and leave at room temperature in the dark for at least 2 hours.[11]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

-

Data Presentation:

| Compound | Cell Line | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) of Positive Control |

| 2-(Pyridazin-3-yl)malononitrile | HCT-116 | [Insert Data] | Imatinib | [Insert Data] |

| 2-(Pyridazin-3-yl)malononitrile | MCF-7 | [Insert Data] | Doxorubicin | [Insert Data] |

Mechanistic Screening: VEGFR-2 Kinase Inhibition

Causality: A positive result in the cytotoxicity screen warrants investigation into the mechanism of action. Given the prevalence of pyridazine derivatives as VEGFR-2 inhibitors, a direct enzymatic assay is a logical next step.[5][6][7] This assay isolates the compound's effect on the kinase from other cellular processes, confirming a specific molecular target.

Caption: The VEGFR-2 signaling pathway, a key target in anti-angiogenic cancer therapy.

Protocol (Representative):

This protocol is based on the principles of commercially available ADP-Glo™ or Lanthascreen™ Eu Kinase Binding Assays.

-

Reagent Preparation:

-

Prepare assay buffer, recombinant human VEGFR-2 kinase, a suitable polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP solution as per the manufacturer's instructions.

-

-

Assay Plate Setup:

-

In a 384-well plate, add the test compound across a range of concentrations.

-

Include No-Enzyme Controls (for background), Vehicle Controls (100% activity), and a Positive Control Inhibitor (e.g., Sorafenib).

-

-

Kinase Reaction:

-

Add the VEGFR-2 enzyme and substrate mixture to all wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for the recommended time (e.g., 60 minutes) at room temperature.

-

-

Signal Detection:

-

Stop the reaction and add the detection reagents. These reagents quantify the amount of ADP produced (in the case of ADP-Glo™) or the degree of substrate phosphorylation, which is inversely proportional to the kinase activity.

-

-

Data Analysis:

-

Measure luminescence or fluorescence on a plate reader.

-

Normalize the data to controls and calculate the percentage of inhibition for each compound concentration.

-

Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.

-

Part 3: Antimicrobial Activity Screening Protocol

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Assay

Principle: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] It is a cornerstone of antimicrobial susceptibility testing.[15]

Protocol:

-

Preparation of Inoculum:

-

Select representative bacterial strains, including Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) species.

-

From a fresh agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution Series:

-

In a sterile 96-well U-bottom plate, add 50 µL of MHB to wells 2 through 12.

-

Add 100 µL of the test compound stock solution (prepared in MHB at twice the highest desired concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

This leaves well 11 as the Growth Control (no compound) and well 12 as the Sterility Control (no compound, no bacteria).

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

The final volume in each well is 100 µL.

-

Set up a parallel plate with a standard antibiotic (e.g., Ciprofloxacin or Vancomycin) as a Positive Control Assay .

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading and Interpreting Results:

-

Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

-

The Growth Control (well 11) should be turbid, and the Sterility Control (well 12) should be clear.

-

Data Presentation:

| Microorganism | Gram Stain | Compound | MIC (µg/mL) | Positive Control | MIC (µg/mL) of Positive Control |

| S. aureus ATCC 29213 | Positive | 2-(Pyridazin-3-yl)malononitrile | [Insert Data] | Vancomycin | [Insert Data] |

| E. coli ATCC 25922 | Negative | 2-(Pyridazin-3-yl)malononitrile | [Insert Data] | Ciprofloxacin | [Insert Data] |

References

-

ResearchGate. (n.d.). Pyridazine Derivatives I Showed Potent Anticancer Activity and... [Download Scientific Diagram]. Retrieved from ResearchGate. [Link]

-

Zayed, M. F., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 65(3), 236-247. [Link]

-

Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from Scholars Research Library. [Link]

-

Mahajan, S., et al. (2020). Malononitrile-activated synthesis and anti-cholinesterase activity of styrylquinoxalin-2(1H)-ones. RSC Advances, 10(27), 15975-15983. [Link]

- Google Patents. (1989).

-

PubMed. (2024). In vitro inhibition potency of malononitrile derivatives on the activity of two pentose phosphate pathway enzymes: accompanied by molecular docking evaluation. Drug Development Research. [Link]

-

Wikipedia. (n.d.). Quinine. Retrieved from Wikipedia. [Link]

-

Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from Wikipedia. [Link]

-

ACS Omega. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. [Link]

-

ResearchGate. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Retrieved from ResearchGate. [Link]

-

PubMed Central. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Retrieved from PubMed Central. [Link]

-

Royal Society of Chemistry. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from RSC Publishing. [Link]

-

BBS OER Lab Manual. (n.d.). Protocol for Bacterial Cell Inhibition Assay. Retrieved from BBS OER Lab Manual. [Link]

-

Latin American Journal of Pharmacy. (n.d.). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Retrieved from Latin American Journal of Pharmacy. [Link]

-

MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved from MDPI. [Link]

-

iGEM. (2018). Growth inhibition assay. Retrieved from iGEM. [Link]

-

NIH. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

-

MDPI. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Retrieved from MDPI. [Link]

-

NIH. (n.d.). High-throughput assessment of bacterial growth inhibition by optical density measurements. Retrieved from PubMed Central. [Link]

-

NIH. (2016). Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. Retrieved from PubMed Central. [Link]

-

ResearchGate. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. Retrieved from ResearchGate. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature Experiments. [Link]

-

ResearchGate. (2012). Synthesis and in vitro Biological Activity of New 4,6-Disubstituted 3(2H)-Pyridazinone-acetohydrazide Derivatives. Retrieved from ResearchGate. [Link]

-

MDPI. (n.d.). A Microplate Growth Inhibition Assay for Screening Bacteriocins against Listeria monocytogenes to Differentiate Their Mode-of-Action. Retrieved from MDPI. [Link]

-

NIH. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved from PubMed Central. [Link]

-

protocols.io. (2020). MTT Assay protocol. Retrieved from protocols.io. [Link]

-

NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from National Library of Medicine. [Link]

-

MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Retrieved from MDPI. [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 3. EP0322738B1 - Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells - Google Patents [patents.google.com]

- 4. In vitro inhibition potency of malononitrile derivatives on the activity of two pentose phosphate pathway enzymes: accompanied by molecular docking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. atcc.org [atcc.org]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]

The Pyridazine Scaffold: A Privileged Motif in Modern Medicinal Chemistry - Applications and Protocols

Introduction: The Enduring Appeal of the Pyridazine Core

The pyridazine ring, a six-membered diazine heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and dipole-dipole interactions, make it a versatile component in the design of novel therapeutic agents.[3] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anticonvulsant effects.[4][5][6] This guide provides an in-depth exploration of the applications of pyridazine derivatives in key therapeutic areas, supplemented with detailed experimental protocols for their synthesis and biological evaluation. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to harness the potential of this remarkable heterocyclic system.

I. Pyridazine Derivatives in Oncology: Targeting Uncontrolled Cell Proliferation

The development of targeted cancer therapies has revolutionized oncology, and pyridazine derivatives have proven to be valuable assets in this endeavor.[7] Their ability to interact with various biological targets crucial for cancer cell proliferation and survival has led to the discovery of potent anticancer agents.[8]

A. Mechanism of Action: Inhibition of Key Kinases

A predominant mechanism through which pyridazine derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling pathways.[8] One of the most successfully targeted kinases is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[9] By blocking the ATP-binding site of VEGFR-2, pyridazine-based inhibitors can effectively halt tumor growth and metastasis.[9]

Signaling Pathway: VEGFR-2 Inhibition

Caption: Pyridazine derivatives can inhibit VEGFR-2, blocking downstream signaling pathways essential for tumor angiogenesis.

B. Representative Bioactive Pyridazine Derivatives in Oncology

The versatility of the pyridazine scaffold has led to the development of numerous derivatives with potent anti-proliferative activity against various cancer cell lines.

| Compound Class | Target | Representative IC50 Values | Cancer Cell Line(s) | Reference |

| Pyridazinone-based diarylurea derivatives | VEGFR-2 | 1.66–100 µM (GI50) | Melanoma, NSCLC, Prostate, Colon | [10] |

| Pyridopyridazin-3(2H)-one derivatives | Not specified | Potent activity | MCF-7 (Breast) | [6] |

| 4-amino-2-thiopyrimidine-substituted pyridazines | VEGFR-2 | 0.53 - 0.61 µM | MCF-7, T-47D (Breast) | [11] |

C. Experimental Protocol: Synthesis of a Bioactive Pyridazinone Derivative

This protocol outlines a general method for the synthesis of 6-phenyl-2,3,4,5-tetrahydro-pyridazin-3-one, a common precursor for more complex bioactive molecules.[12]

Workflow: Synthesis of a Pyridazinone Precursor

Caption: A streamlined workflow for the synthesis of a key pyridazinone intermediate.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzoylpropionic acid (1 equivalent) in ethanol.

-

Addition of Reagent: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 6-phenyl-2,3,4,5-tetrahydro-pyridazin-3-one.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

D. Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screening tool for potential anticancer agents.[4][13][14]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test pyridazine derivative in culture medium. Replace the old medium in the 96-well plate with 100 µL of fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

II. Pyridazine Derivatives as Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Pyridazine derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[12]

A. Mechanism of Action: Selective COX-2 Inhibition

COX enzymes exist in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 over COX-1 is a key strategy to develop anti-inflammatory drugs with reduced gastrointestinal side effects.[12]

B. Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a general method for assessing the COX-2 inhibitory activity of pyridazine derivatives.[15][16]

Step-by-Step Protocol:

-

Enzyme Preparation: Reconstitute human recombinant COX-2 enzyme according to the manufacturer's instructions.[17]

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, heme, and the test pyridazine derivative at various concentrations.

-

Enzyme Addition: Add the reconstituted COX-2 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid (the substrate for COX enzymes).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes).

-

Termination and Detection: Stop the reaction and measure the product formation using a suitable detection method, such as a colorimetric or fluorometric assay that quantifies the production of prostaglandins.[17]

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value.

III. Pyridazine Derivatives in Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridazine derivatives have demonstrated significant potential as antibacterial and antifungal agents.[3][5]

A. Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

The disk diffusion method is a widely used technique to determine the susceptibility of bacteria to antimicrobial agents.[18][19][20]

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).

-

Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension using a sterile swab.[19]

-

Disk Application: Aseptically place paper disks impregnated with known concentrations of the test pyridazine derivative onto the surface of the agar. Include a positive control (a known antibiotic) and a negative control (a disk with the solvent used to dissolve the compound).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters.

-

Interpretation: Compare the zone diameters to established interpretive criteria to classify the bacterium as susceptible, intermediate, or resistant to the test compound.

IV. Pyridazine Derivatives in Cardiovascular Medicine

Cardiovascular diseases remain a leading cause of mortality worldwide. Pyridazine derivatives have shown promise as antihypertensive and cardiotonic agents.[11]

A. Mechanism of Action: Vasodilation

Many pyridazine derivatives exert their antihypertensive effects by inducing vasodilation, the widening of blood vessels, which leads to a decrease in blood pressure. This can be achieved through various mechanisms, including the inhibition of phosphodiesterases (PDEs).[4]

B. Experimental Protocol: In Vivo Antihypertensive Screening (Non-invasive Tail-Cuff Method)

This protocol describes a common non-invasive method for measuring blood pressure in rodents to screen for antihypertensive activity.[1][21][22][23]

Step-by-Step Protocol:

-

Animal Acclimatization: Acclimatize the test animals (e.g., rats or mice) to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.

-

Baseline Measurement: Measure the baseline systolic blood pressure and heart rate of each animal.

-

Compound Administration: Administer the test pyridazine derivative orally or via injection at a predetermined dose. A control group should receive the vehicle.

-

Blood Pressure Monitoring: Measure the blood pressure and heart rate at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after compound administration.

-

Data Analysis: Calculate the change in blood pressure from baseline for each animal and compare the results between the treated and control groups to determine the antihypertensive effect of the compound.

V. Clinically Approved Pyridazine-Containing Drugs

The therapeutic potential of the pyridazine scaffold is underscored by the recent FDA approval of drugs incorporating this heterocycle.

| Drug Name | Mechanism of Action | Therapeutic Indication | Reference |

| Relugolix | Gonadotropin-releasing hormone (GnRH) receptor antagonist | Advanced prostate cancer | [3] |

| Deucravacitinib | Allosteric inhibitor of tyrosine kinase 2 (TYK2) | Moderate-to-severe plaque psoriasis | [3] |

| Minaprine (withdrawn) | Monoamine oxidase (MAO) inhibitor | Atypical antidepressant | [3] |

Conclusion and Future Perspectives

The pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and diverse pharmacological profile ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent pyridazine derivatives, the exploration of novel biological targets, and the application of advanced drug delivery systems to enhance their therapeutic efficacy. The detailed protocols and application notes provided in this guide are intended to empower researchers to contribute to this exciting and impactful field of drug discovery.

References

-

MTT Assay Protocol. Springer Nature Experiments. [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. [Link]

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. [Link]

-

Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. ResearchGate. [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports. [Link]

-

Design, synthesis and antihypertensive screening of novel pyridazine substituted s-triazin-2-imine/one/thione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

-

Antimicrobial Susceptibility Testing. StatPearls. [Link]

-

In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. [Link]

-

Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. ResearchGate. [Link]

-

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals. [Link]

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. [Link]

-

Synthesis, characterization and antihypertensive activity of some new substituted pyridazine derivatives. ResearchGate. [Link]

-

Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]

-

Representative examples of biologically active drugs containing pyridazine moiety. ResearchGate. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]

-

“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Pharmacology & Pharmacy. [Link]

-

ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. [Link]

-

SYNTHESIS AND IN-VIVO ACTIVITY OF SOME ANTIHYPERTENSIVE AGENT BASED ON PYRIDAZINE SCAFFOLD DESIGN. International Journal of Pharmaceutical Sciences and Research. [Link]

-

VEGFR-2 inhibitor. Wikipedia. [Link]

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. [Link]

-

Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. Elabscience. [Link]

-

Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules. [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics. [Link]

-

Design, synthesis and antihypertensive screening of novel pyridazine substituted s-triazin-2-imine/one/thione derivatives. ResearchGate. [Link]

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. pdb.apec.org [pdb.apec.org]

- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. ijpsr.com [ijpsr.com]

- 23. tandfonline.com [tandfonline.com]

Application Note: 2-(Pyridazin-3-yl)malononitrile in Fused Heterocycle Synthesis

The following Application Note and Protocol Guide details the use of 2-(Pyridazin-3-yl)malononitrile as a versatile precursor for the synthesis of fused heterocyclic systems.

Introduction & Reactivity Profile

2-(Pyridazin-3-yl)malononitrile (also referred to as 3-dicyanomethylpyridazine) is a high-value "push-pull" intermediate in heterocyclic chemistry. Its utility stems from the unique electronic synergy between the electron-deficient pyridazine ring and the highly acidic methylene proton of the malononitrile moiety.

Mechanistic Advantages[1]

-

Super-Acidic C-H Bond: The electron-withdrawing nature of the pyridazine ring (diazine) combined with two nitrile groups renders the methine proton (

) highly susceptible to deprotonation by weak bases. -

Ambident Nucleophile: Upon deprotonation, the resulting carbanion can attack electrophiles at the carbon center. Alternatively, the pyridazine ring nitrogens (N1 or N2) can participate in cyclization reactions, enabling the formation of bridgehead-nitrogen fused systems.

-

Electrophilic Nitriles: The nitrile groups serve as latent electrophiles, ready to react with binucleophiles (e.g., hydrazine, guanidine) to fuse pyrazole or pyrimidine rings onto the pyridazine core.

Common Fused Scaffolds

Starting from this precursor, three primary classes of fused heterocycles are accessible:

-

Pyrido[3,2-c]pyridazines: Via condensation with 1,3-dielectrophiles.

-

Pyrimido[1,2-b]pyridazines: Via reaction with N-nucleophiles and subsequent cyclization onto the ring nitrogen.

-

Pyrazolo[5,1-b]pyridazines: Via reaction with hydrazine derivatives.[1][2][3]

Synthesis of the Precursor

Note: If 2-(Pyridazin-3-yl)malononitrile is not commercially available, it must be synthesized via Nucleophilic Aromatic Substitution (

Protocol A: Synthesis from 3-Chloropyridazine

Principle: The chloride at the 3-position of pyridazine is activated for displacement by the malononitrile anion.

Reagents:

-

3-Chloropyridazine (1.0 eq)

-

Malononitrile (1.1 eq)

-

Sodium Hydride (NaH, 60% dispersion, 2.2 eq)

-

Solvent: Anhydrous THF or DMF

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (2.2 eq) in anhydrous THF (0.5 M concentration relative to pyridazine). Cool to 0°C.

-

Anion Formation: Dropwise add a solution of malononitrile (1.1 eq) in THF. Stir at 0°C for 30 min until H₂ evolution ceases. The solution will turn yellow/orange.

-

Coupling: Add a solution of 3-chloropyridazine (1.0 eq) in THF dropwise.

-

Reaction: Warm to room temperature and then reflux for 3–5 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Cool to RT. Quench carefully with saturated

solution. Acidify to pH 4–5 with 1M HCl (critical to protonate the product). -

Isolation: Extract with EtOAc (3x). Wash organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Yield Expectation: 75–85%

Downstream Application Protocols

Protocol B: Synthesis of Pyrido[3,2-c]pyridazines

Target: Fused 6,6-bicyclic systems with potential antiviral activity.

Mechanism: Knoevenagel condensation followed by intramolecular cyclization.

Reagents:

-

2-(Pyridazin-3-yl)malononitrile (1.0 eq)

-

Aryl aldehyde (e.g., Benzaldehyde) (1.0 eq)

-

Active Methylene Co-reactant (e.g., Ethyl cyanoacetate) (1.0 eq)

-

Catalyst: Piperidine or

(cat.)[1]

Workflow:

-

Condensation: Mix precursor, aldehyde, and base in Ethanol. Reflux for 2 hours.

-

Intermediate Formation: The aryl-methylene intermediate forms.

-

Cyclization: Add Ethyl cyanoacetate. Continue reflux for 4–6 hours.

-

Precipitation: Cool the mixture. The fused product often precipitates as a solid.

-

Filtration: Filter and wash with cold ethanol.

Protocol C: Synthesis of Pyrimido[1,2-b]pyridazines

Target: Bridgehead nitrogen systems.

Reagents:

-

2-(Pyridazin-3-yl)malononitrile (1.0 eq)

-

DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.2 eq)

-

Ammonium Acetate (

) (excess)

Workflow:

-

Enamine Formation: Reflux the precursor with DMF-DMA in dry toluene for 4 hours.

-

Cyclization: Add

and glacial acetic acid. Reflux for 8 hours. -

Result: The amino group formed from the nitrile reacts with the electrophilic carbon introduced by DMF-DMA, cyclizing onto the pyridazine nitrogen.

Visualized Reaction Pathways

The following diagram illustrates the divergent synthetic pathways from the core precursor.

Caption: Divergent synthesis of fused heterocycles starting from 2-(Pyridazin-3-yl)malononitrile.

Data Summary & Troubleshooting

Comparative Reaction Conditions

| Target Scaffold | Co-Reagent | Catalyst/Solvent | Temp/Time | Typical Yield | Key Mechanism |

| Pyrido[3,2-c]pyridazine | Aryl Aldehyde + Ethyl Cyanoacetate | Piperidine / EtOH | Reflux / 6h | 65–80% | Knoevenagel + Michael + Cyclization |

| Pyrimido[1,2-b]pyridazine | DMF-DMA | Toluene / AcOH | Reflux / 12h | 50–70% | Enamine formation + N-annulation |

| Pyrazolo-pyridazine | Hydrazine Hydrate | Ethanol | Reflux / 4h | 70–90% | Nucleophilic attack on CN + Cyclization |

Troubleshooting Guide

-

Low Yield in Precursor Synthesis:

-

Cause: Incomplete deprotonation of malononitrile or moisture in solvent.

-

Fix: Ensure NaH is fresh and solvent (THF/DMF) is strictly anhydrous. Maintain 0°C during addition to prevent polymerization.

-

-

No Cyclization (Knoevenagel Stalls):

-

Cause: Reversibility of the Knoevenagel condensation.

-

Fix: Use a Dean-Stark trap to remove water, driving the equilibrium forward.

-

-

Formation of "Sticky" Tars:

-

Cause: Polymerization of the highly reactive dicyanomethyl anion.

-

Fix: Acidify carefully during workup. The anion is stable, but the free species can be sensitive to oxidation. Store under inert gas at 4°C.

-

References

-

Synthesis of Pyridazine and Pyridopyridazine Derivatives. Source: Sciforum / MDPI Context: Details the reaction of pyridazinimines with malononitrile to form pyrido[3,2-c]pyridazines. URL:[Link]

-

Bioactive 2-Pyridone-containing Heterocycle Syntheses. Source: National Institutes of Health (NIH) Context: Reviews multicomponent reactions involving malononitrile to form fused pyridine systems. URL:[Link]

-

Synthesis of Pyrimido[1,2-b]pyridazinone. Source: European Journal of Chemistry Context: Describes the formation of bridgehead nitrogen systems from pyridazine precursors. URL:[Link]

-

Malononitrile: A Key Reagent for Fused Heterocycles. Source: Taylor & Francis / CRC Press Context: Comprehensive overview of malononitrile reactivity in fusing rings onto heterocycles. URL:[Link][1][2][4][5][6][7][8][9][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. repositorium.uminho.pt [repositorium.uminho.pt]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sciforum.net [sciforum.net]

- 10. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of Pyridazine-Based Libraries

Abstract

Pyridazine scaffolds are increasingly recognized as "privileged structures" in medicinal chemistry due to their ability to mimic peptide bonds and engage in unique hydrogen bonding networks. However, their planar nature often leads to solubility challenges and aggregation-based false positives in High-Throughput Screening (HTS). This application note details a robust workflow for the synthesis and screening of pyridazine libraries. We integrate Inverse Electron Demand Diels-Alder (IEDDA) chemistry for rapid library generation with a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay platform to maximize signal-to-noise ratios.

Introduction: The Pyridazine Advantage

The 1,2-diazine (pyridazine) ring system offers distinct pharmacological advantages over its isomers (pyrimidine and pyrazine). Its adjacent nitrogen atoms provide a high dipole moment and specific hydrogen bond acceptor capabilities, making it an ideal bioisostere for carboxylates or cis-peptide bonds.

Key Physicochemical Features:

-

LogP Modulation: Pyridazines generally lower lipophilicity compared to phenyl rings, improving ADME profiles.

-

Metabolic Stability: The ring is resistant to oxidative metabolism by cytochrome P450s compared to electron-rich heterocycles.

-

Binding Geometry: The N-N bond allows for bidentate chelation, crucial for active site binding in metalloenzymes and kinases.

Library Design & Synthesis Strategy

Traditional pyridazine synthesis (e.g., hydrazine condensation) is often harsh and unsuited for diverse library generation. We utilize the Inverse Electron Demand Diels-Alder (IEDDA) reaction, a "click" chemistry approach that allows for modular assembly of libraries under mild conditions.

The IEDDA Workflow

This method couples electron-deficient 1,2,4,5-tetrazines with strained alkenes or alkynes (dienophiles). The reaction proceeds rapidly at room temperature with the release of nitrogen gas (

Protocol Overview:

-

Core Selection: Use 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine as the scaffold core.